molecular formula C14H12Br2 B7791125 meso-1,2-Dibromo-1,2-diphenylethane

meso-1,2-Dibromo-1,2-diphenylethane

Cat. No. B7791125
M. Wt: 340.05 g/mol
InChI Key: GKESIQQTGWVOLH-OKILXGFUSA-N
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Description

Meso-1,2-Dibromo-1,2-diphenylethane is used to study the reaction of ± and meso-SBr2 with 9-substituted fluorenide ions in dimethyl sulfoxide . It undergoes electrochemical dehalogenation in acetonitrile .


Synthesis Analysis

This compound undergoes electrochemical dehalogenation in acetonitrile . It is reduced by electrogenerated C60−3 . It was used to study the reaction of ± and meso-SBr2 with 9-substituted fluorenide ions in dimethyl sulfoxide .


Molecular Structure Analysis

The molecular formula of this compound is C14H12Br2 . The InChI key is GKESIQQTGWVOLH-UHFFFAOYNA-N .


Chemical Reactions Analysis

This compound undergoes electrochemical dehalogenation in acetonitrile . It is reduced by electrogenerated C60−3 . It was used to study the reaction of ± and meso-SBr2 with 9-substituted fluorenide ions in dimethyl sulfoxide .


Physical And Chemical Properties Analysis

This compound is a white to pale cream solid . Its melting point is approximately 241°C (dec.) . It is insoluble in water .

Scientific Research Applications

  • Electrochemical Reduction : Meso-1,2-Dibromo-1,2-diphenylethane is reduced to trans-stilbene at the mercury electrode in a process substantiated as a two-electron process yielding trans-olefin and Br− ions. This indicates a "synchronous concerted" reduction mechanism (Inesi & Rampazzo, 1974).

  • Bromination Reactions : The reaction of (Z)-1,2-diphenylethene with brominating reagents and solvents has been studied to determine the best conditions for yielding (d,l)-1,2-dibromo-1,2-diphenylethane without significant formation of this compound (Amburgey-Peters & Haynes, 2005).

  • Dehalogenation Mechanisms : The electrochemical dehalogenation of meso- and (±)-1,2-dibromo-1,2-diphenylethane has been examined, suggesting a stepwise addition of electrons rather than a concerted two-electron addition, allowing bond rotation at an intermediate stage (Fawell, Avraamides, & Hefter, 1990).

  • Isomerism Study : The Raman spectra of this compound and related compounds have been analyzed, revealing insights into rotational isomerism in these molecules (Chiu, Huang, & Chia, 1972).

  • Reactions with Diazastannylene : The reaction of this compound with a bis(amino)stannylene has been studied, leading to the formation of bis(amino)dihalogenstannanes and demonstrating the dehalogenation of hydrocarbons (Veith & Müller, 1988).

  • Crystallography : The crystal and molecular structures of meso-1,2-dinitro-1,2-diphenylethane have been determined, providing valuable information for understanding the molecular arrangements of such compounds (Koh, Lam, Sim, & Huang, 1993).

  • Stereospecific Dyotropic Racemisation : Studies have confirmed stereospecific dyotropic racemisation in enantiopure D and L-1,2-dibromo-1,2-diphenylethane, providing a deeper understanding of rearrangement processes in organic chemistry (Braddock et al., 2012).

Mechanism of Action

The mechanism of action of meso-1,2-Dibromo-1,2-diphenylethane involves electrochemical dehalogenation in acetonitrile . It is reduced by electrogenerated C60−3 .

Safety and Hazards

Meso-1,2-Dibromo-1,2-diphenylethane causes severe skin burns and eye damage . It may cause respiratory irritation . It is recommended to not breathe dust/fume/gas/mist/vapors/spray, wash face, hands and any exposed skin thoroughly after handling, wear protective gloves/protective clothing/eye protection/face protection, and use only outdoors or in a well-ventilated area .

properties

IUPAC Name

[(1R,2S)-1,2-dibromo-2-phenylethyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Br2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13-14H/t13-,14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKESIQQTGWVOLH-OKILXGFUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H]([C@H](C2=CC=CC=C2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Br2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601292410
Record name Meso-Stilbene dibromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601292410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13440-24-9
Record name meso-1,2-Dibromo-1,2-diphenylethane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13440-24-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Meso-Stilbene dibromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601292410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzene, 1,1'-(1,2-dibromo-1,2-ethanediyl)bis-, (R*,S*)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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